

Structural & Functional Analysis: Vorinostat vs. N-hydroxyfuran-2-carboxamide

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Compound of Interest

Compound Name: *N-hydroxyfuran-2-carboxamide*

CAS No.: 17698-14-5

Cat. No.: B102536

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Executive Summary: The Optimized Drug vs. The Minimal Fragment

In the development of Histone Deacetylase (HDAC) inhibitors, understanding the Structure-Activity Relationship (SAR) is critical. This guide compares Vorinostat (SAHA), the clinically approved gold standard for Class I/II HDAC inhibition, against **N-hydroxyfuran-2-carboxamide** (FHA), a structural fragment often utilized in fragment-based drug discovery (FBDD) and chelation studies.

The Core Distinction:

- Vorinostat represents the optimized pharmacophore: A Cap group, a hydrophobic Linker, and a Zinc-Binding Group (ZBG). It is designed to fit the deep hydrophobic tunnel of the HDAC active site.
- **N-hydroxyfuran-2-carboxamide** represents the minimal ZBG motif: It possesses the metal-chelating hydroxamate and a cap (furan) but lacks the hydrophobic linker. Consequently, it

serves as a critical negative control or "fragment starter" to demonstrate the necessity of the linker region for biological potency.

Structural Dissection & Pharmacophore Logic

To understand the performance gap, we must analyze the chemical architecture relative to the HDAC active site.

The HDAC Pharmacophore Model

The HDAC active site consists of a tubular pocket (approx. 11 Å deep) with a Zinc ion () at the bottom.

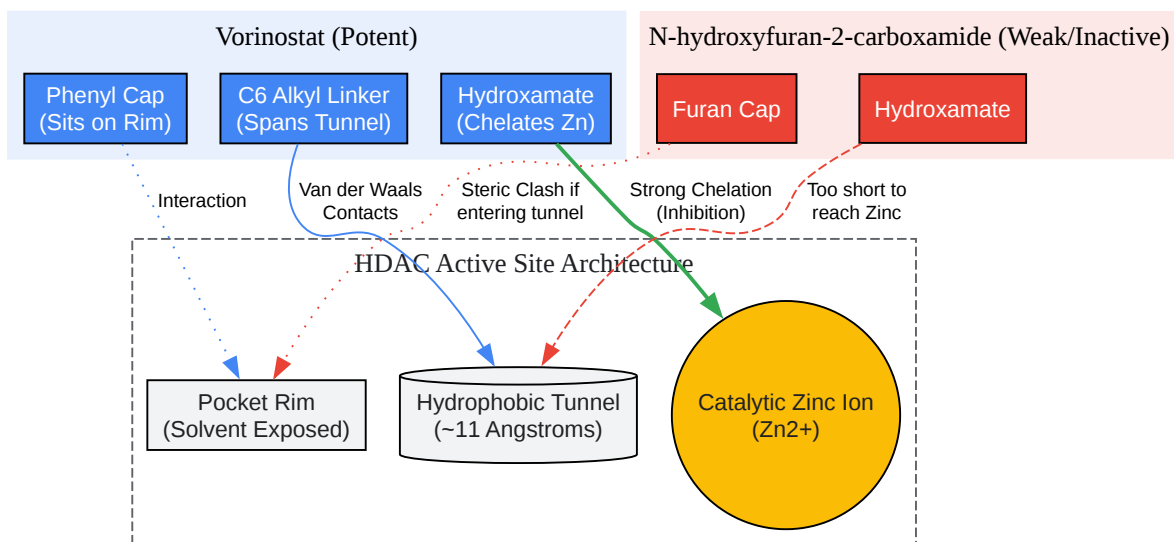
- Cap Group: Sits at the rim of the pocket (solvent-exposed).
- Linker: Occupies the hydrophobic tunnel.
- ZBG: Chelates the Zinc ion at the bottom.

Head-to-Head Structural Comparison

Feature	Vorinostat (SAHA)	N-hydroxyfuran-2-carboxamide (FHA)	Impact on Performance
CAS Number	149647-78-9	6961-82-6	
Formula			Vorinostat is ~2.3x larger.
Zinc Binding Group	Hydroxamic Acid	Hydroxamic Acid	Identical chelation potential in isolation.
Linker Region	C6 Alkyl Chain (Hydrophobic)	None (Direct attachment)	CRITICAL: FHA cannot reach the Zn ion while the cap is at the rim.
Cap Group	Phenylaminocarbonyl	Furan ring	Both are aromatic, but Vorinostat's is designed for solvent interaction.
Primary Target	HDAC Class I, IIb	Urease, MMPs (weak), Metal Ions	FHA is too short for HDACs; targets shallow-pocket enzymes.

Mechanistic Visualization: The "Tunnel" Theory

The following diagram illustrates why Vorinostat inhibits HDACs in the nanomolar range, while **N-hydroxyfuran-2-carboxamide** is functionally inactive or requires millimolar concentrations for this specific target.



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Figure 1: Mechanistic comparison of binding modes. Vorinostat (Blue) successfully bridges the hydrophobic tunnel to chelate the catalytic Zinc. **N-hydroxyfuran-2-carboxamide** (Red) lacks the linker, making it physically impossible to chelate the Zinc while the cap remains at the rim, rendering it ineffective as an HDAC inhibitor.

Performance Matrix & Experimental Data

Biological Potency (HDAC Inhibition)

- Vorinostat: Exhibits

against HDAC1 and HDAC3. It induces hyperacetylation of Histone H3 and H4 at low micromolar concentrations (

) in cell culture.

- **N-hydroxyfuran-2-carboxamide:** Likely exhibits

(or effectively inactive) for HDACs.

- Note: Short-chain hydroxamates are often used as inhibitors for Urease (e.g., Acetohydroxamic acid

) or Matrix Metalloproteinases (MMPs) which have shallower active sites.

Solubility & Stability

- Vorinostat: Poor water solubility (). Requires DMSO for stock solutions.
- **N-hydroxyfuran-2-carboxamide**: Higher water solubility due to lower molecular weight and higher polarity/mass ratio.

Recommended Application

- Use Vorinostat when: You need a positive control for chromatin remodeling, apoptosis induction, or cell cycle arrest.
- Use **N-hydroxyfuran-2-carboxamide** when:
 - Conducting Fragment-Based Drug Design (FBDD) to screen for novel ZBG motifs.
 - You need a negative control to prove that the biological effect of Vorinostat is due to specific HDAC binding, not just general metal chelation or hydroxamic acid toxicity.
 - Studying Urease inhibition.

Experimental Protocol: Comparative HDAC Activity Assay

Objective: Quantify the differential inhibition of HDAC activity to validate the "Linker Effect."

Reagents:

- Purified Recombinant HDAC1 (or HeLa Nuclear Extract).
- Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC).

- Developer Solution (Trypsin/Protease).
- Test Compounds: Vorinostat (10 mM DMSO stock), **N-hydroxyfuran-2-carboxamide** (10 mM DMSO stock).

Workflow Visualization:



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Figure 2: Fluorometric HDAC activity assay workflow.

Step-by-Step Methodology:

- Compound Preparation: Prepare a 10-point dilution series for both compounds in assay buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM). Range: 1 nM to 100 .
- Enzyme Incubation: Add 15 of diluted inhibitor to 15 of HDAC enzyme solution. Incubate for 30 minutes at 37°C to allow equilibrium binding.
 - Scientific Insight: This step is crucial for Vorinostat to navigate the tunnel.
- Substrate Addition: Add 20 of Fluorogenic Substrate (50 final).
- Reaction: Incubate for 45 minutes at 37°C.

- Development: Add 50

of Developer solution containing Trypsin and Trichostatin A (to stop the HDAC reaction).
Incubate 15 minutes.

- Mechanism: Trypsin only cleaves the substrate if the acetyl group has been removed by HDAC.
- Detection: Measure fluorescence on a plate reader.
- Analysis: Plot % Activity vs. Log[Concentration].
 - Expected Result: Vorinostat will show a sigmoidal dose-response curve with
N-hydroxyfuran-2-carboxamide will likely show a flat line (no inhibition) or very weak inhibition at the highest concentration ().

References

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